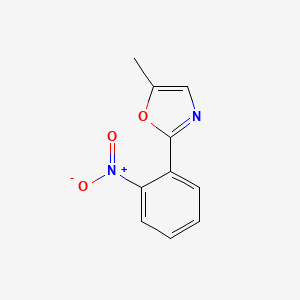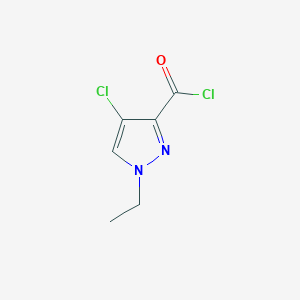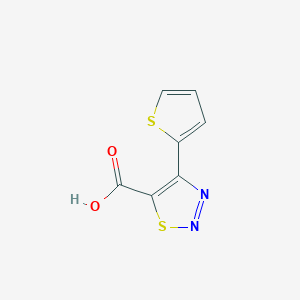
5-Methyl-2-(2-nitrophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(2-nitrophenyl)oxazole is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 . It is a solid substance that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole involves two stages . In the first stage, 2-nitro-N-(2-oxopropyl)benzamide reacts with trichlorophosphate at 90°C for 0.5 hours. In the second stage, the reaction mixture is treated with sodium hydroxide in water .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(2-nitrophenyl)oxazole consists of a five-membered oxazole ring with a methyl group at the 5-position and a 2-nitrophenyl group at the 2-position .Physical And Chemical Properties Analysis
5-Methyl-2-(2-nitrophenyl)oxazole is a solid substance with a molecular weight of 204.18 . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- 5-Methyl-2-(2-nitrophenyl)oxazole is involved in the Diels–Alder reaction with tetracyanoethylene, resulting in cycloadducts through oxazole ring opening. This process is significant in organic synthesis and has been studied for its unique reaction mechanism and product formation (Ibata et al., 1992).
- The compound has been utilized in synthesizing various chromono oxazoles, with one study finding that 2-(p-nitrophenyl) 8-methyl-chromono oxazole exhibits antibacterial activity (Reddy & Somayajulu, 1971).
- Its involvement in the formation of N-substituted 2-(aminomethyl)oxazoles, a class of compounds with potential medicinal applications, has been reported (Ibata & Isogami, 1989).
Crystal Structure Analysis
- Studies on the molecular structure of Diels–Alder adducts of 5-methyl-2-(2-nitrophenyl)oxazole have contributed to a better understanding of molecular configurations and interactions in organic chemistry (Ibata et al., 1987).
Antibacterial and Immunomodulatory Properties
- Research has explored the synthesis of various oxazole derivatives, including 5-methyl-2-(2-nitrophenyl)oxazole, for their potential antibacterial properties. Some derivatives have been found to exhibit significant activity in this regard (Mesaik et al., 2004).
Neuroscience Research
- Certain oxazole derivatives, including 5-methyl-2-(2-nitrophenyl)oxazole, have been studied for their potential to induce brain-derived neurotrophic factor (BDNF), a protein important in neurology and mental health (Maekawa et al., 2003).
Corrosion Inhibition
- The compound has been investigated for its utility in inhibiting corrosion of metals, showcasing its potential application in materials science (Tao et al., 2012).
Safety And Hazards
5-Methyl-2-(2-nitrophenyl)oxazole is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The review discusses the wide spectrum of biological activities exhibited by oxazole derivatives and the attention they have garnered from researchers globally .
Eigenschaften
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAARHWYECEAFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650076 |
Source


|
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-nitrophenyl)oxazole | |
CAS RN |
52829-70-6 |
Source


|
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)




![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)



![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)
